diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate
Description
Diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate is a quaternary ammonium salt featuring a diethylazanium group linked to an ethylamine backbone. The aromatic moiety consists of a para-substituted benzoyl group modified with 2-methylpropanoylamino (isobutyramido). The counterion, 2-hydroxy-2-oxoacetate (enol-oxaloacetate), is a dicarboxylic acid derivative involved in metabolic pathways like the Krebs cycle.
Properties
CAS No. |
104816-33-3 |
|---|---|
Molecular Formula |
C19H29N3O6 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H27N3O2.C2H2O4/c1-5-20(6-2)12-11-18-17(22)14-7-9-15(10-8-14)19-16(21)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,22)(H,19,21);(H,3,4)(H,5,6) |
InChI Key |
KARGUIKJUNBKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)C.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate typically involves multiple steps. One common method includes the reaction of 4-(2-methylpropanoylamino)benzoic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate compound, which is then reacted with glyoxylic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diethylazanium Moieties
Diethyl-[2-[8-Fluoro-5-(4-Fluorophenyl)-2,3,4,5-Tetrahydro-1-Benzazepin-1-yl]-2-Oxoethyl]azanium;2-Hydroxy-2-Oxoacetate
- Key Features : Shares the diethylazanium group and 2-hydroxy-2-oxoacetate counterion. The aromatic system is a fluorinated benzazepine ring.
- Comparison : The fluorinated benzazepine enhances metabolic stability and electron-withdrawing effects compared to the target compound’s benzoyl-isobutyramido group. This may increase receptor-binding specificity in neurological or cardiovascular applications .
Diethyl-[2-[Methyl-[2-(4-Methylphenoxy)ethyl]amino]-2-Oxoethyl]azanium;Chloride
- Key Features: Contains a methylphenoxyethyl substituent and chloride counterion.
- Comparison: The chloride ion increases aqueous solubility but lacks the metabolic relevance of oxaloacetate.
Camylofine Dihydrochloride
Counterion Variants
Citrate Salts (e.g., 4-Trimethylsilylbutyric Acid 2-(Diethylamino)ethyl Ester Citrate)
- Key Features : Citrate (tricarboxylic acid) counterion.
- Comparison : Citrate’s higher acidity (pKa ~3.1) versus oxaloacetate (pKa ~2.5) may alter solubility and formulation stability. Citrate salts are common in pharmaceuticals for buffering, whereas oxaloacetate could participate in mitochondrial metabolism .
Morpholinium and Bromide Salts (e.g., 2-Morpholin-4-Ium-4-Ylethyl 2-(Naphthalen-1-Ylmethyl)propanoate)
Functional Group Analogues
Ethyl 2-((4-Oxo-3-Phenylquinazolin-2-yl)thio)acetate
- Key Features: Quinazolinone-thioether scaffold.
- Comparison: The thioether and quinazolinone groups are associated with kinase inhibition. The target compound’s amide and azanium groups may favor different target profiles, such as G-protein-coupled receptors .
Ethyl 4-((tert-Butoxycarbonyl(methyl)amino)benzoate
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Inference Based on Structural Features
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